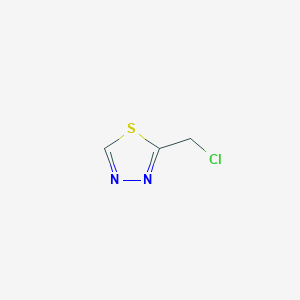

2-(Chloromethyl)-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c4-1-3-6-5-2-7-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJWZEFPPICGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823233-50-6 | |

| Record name | 2-(chloromethyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethyl 1,3,4 Thiadiazole

Precursor-Based Synthesis Routes to the 1,3,4-Thiadiazole (B1197879) Core

The formation of the 1,3,4-thiadiazole ring can be achieved through several cyclization and cyclocondensation strategies, each utilizing different starting materials and reaction conditions. sbq.org.br

A prevalent and efficient method for forming the 1,3,4-thiadiazole ring is the cyclization of thiosemicarbazides. sbq.org.br This process can be achieved using various reagents and conditions. For instance, thiosemicarbazides can be condensed with carboxylic acids in the presence of an acid catalyst, such as concentrated sulfuric acid or polyphosphate ester (PPE), to yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. sbq.org.brencyclopedia.pubmdpi.com The reaction mechanism involves the initial acylation of the thiosemicarbazide (B42300) followed by cyclodehydration. mdpi.com In some cases, dehydrating agents like p-toluenesulfonyl chloride (p-TsCl) can be used to facilitate the desulfurative cyclization of thiosemicarbazide resins in solid-phase synthesis. acs.orgacs.org

The general reaction scheme for the cyclization of thiosemicarbazide with a carboxylic acid can be depicted as follows: R-COOH + H₂N-NH-C(=S)-NH₂ → 2-amino-5-R-1,3,4-thiadiazole + 2H₂O

This method is versatile, allowing for the synthesis of a wide range of substituted 1,3,4-thiadiazoles by varying the carboxylic acid used. nih.govnih.gov

Acylhydrazines (or hydrazides) are another important class of precursors for 1,3,4-thiadiazole synthesis. sbq.org.brnih.gov These reactions typically involve treating the acylhydrazine with a sulfur-containing reagent. sbq.org.br A common approach is the reaction of acylhydrazines with carbon disulfide in the presence of a base like potassium hydroxide, followed by acidification to induce cyclization. stackexchange.com Another method involves the direct coupling of acylhydrazines with primary nitroalkanes using elemental sulfur and sodium sulfide, which provides a chemoselective route to multi-functionalized 1,3,4-thiadiazoles. nih.govnih.gov

The synthesis often proceeds in two or more steps, where the initial reaction forms a thiosemicarbazide or dithiocarbazide intermediate, which is then cyclized. sbq.org.br

Oxidative cyclization offers an alternative route to the 1,3,4-thiadiazole ring system. This method often involves the use of an oxidizing agent to promote the ring-closing reaction. For example, thiosemicarbazones can undergo oxidative cyclization using reagents like bromine in glacial acetic acid. sbq.org.br Molecular iodine has also been effectively used to promote the oxidative cyclization of various substrates to form 1,3,4-thiadiazole derivatives. nih.govfrontiersin.orgnih.gov This can include the [3+2] oxidative cyclization of 2-amino-1,3,4-thiadiazole-based substrates with phenyl isothiocyanates in the presence of molecular iodine and potassium carbonate. nih.gov Furthermore, photocatalytic oxidative cyclization of thioamides using catalysts like Cu₂O has been reported. rsc.org

| Oxidizing Agent | Substrate | Reference |

| Bromine/Glacial Acetic Acid | Thiosemicarbazones | sbq.org.br |

| Molecular Iodine | 2-amino-1,3,4-thiadiazole derivatives | nih.govfrontiersin.orgnih.gov |

| Cu₂O (photocatalyst) | Thioamides | rsc.org |

The conversion of a 1,3,4-oxadiazole (B1194373) ring into a 1,3,4-thiadiazole ring represents another synthetic strategy. sbq.org.br This transformation typically involves reacting the 1,3,4-oxadiazole with a thionating agent, such as Lawesson's reagent. This reagent effectively replaces the oxygen atom in the oxadiazole ring with a sulfur atom to yield the corresponding 1,3,4-thiadiazole. ijiras.com This method is particularly useful for synthesizing thiadiazoles from readily available oxadiazole precursors. nih.gov

Introduction of the Chloromethyl Moiety: Specific Chloromethylation Procedures

Once the 1,3,4-thiadiazole core is synthesized, the final step is the introduction of the chloromethyl group. While direct chloromethylation of the 1,3,4-thiadiazole ring has been reported for some isomers, a more common and specific approach involves the reaction with chloroacetyl chloride or its analogues. rsc.orgrsc.org

A widely used method for introducing the chloromethyl group involves the acylation of a 2-amino-1,3,4-thiadiazole derivative with chloroacetyl chloride. nih.govjocpr.com This reaction is typically carried out in the presence of a base, such as anhydrous sodium acetate (B1210297) or triethylamine, in a suitable solvent like dry acetone (B3395972) or dimethylformamide (DMF). nih.gov The reaction proceeds via nucleophilic substitution, where the amino group of the thiadiazole attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of a 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide intermediate. nih.govresearchgate.net This intermediate contains the desired chloromethyl group attached to the thiadiazole ring via an amide linkage.

In some reported syntheses, the reaction of a dithiocarbazate intermediate with chloroacetyl chloride at low temperatures, followed by cyclization, directly yields a (5-substituted-1,3,4-thiadiazol-2-yl)methylchloride. sbq.org.brijiras.com

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Reference |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | Anhydrous sodium acetate/Dry acetone | 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | nih.gov |

| 2-Amino-1,3,4-thiadiazole derivative | Chloroacetyl chloride | Triethylamine/DMF | 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide intermediate | |

| Dithiocarbazate intermediate | Chloroacetyl chloride | 10% Sodium bicarbonate | (5-methylthio-1,3,4-thiadiazol-2-yl)methylchloride | sbq.org.brijiras.com |

Direct Chloromethylation Techniques

Currently, there is limited specific information available in the scientific literature regarding the direct chloromethylation of the pre-formed 1,3,4-thiadiazole ring to produce 2-(chloromethyl)-1,3,4-thiadiazole. While chloromethylation is a known reaction for some heterocyclic compounds, its applicability to 1,3,4-thiadiazole has not been extensively documented. One study reported an unexpected chloromethylation of 1,2,5-thiadiazole, a different isomer, suggesting that such reactions might be possible under specific conditions, but this has not been demonstrated for the 1,3,4-isomer. rsc.org Further research would be required to establish a viable direct chloromethylation protocol for 1,3,4-thiadiazole.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key factors that can be adjusted to maximize the yield and purity of the final product include the choice of solvent, reaction temperature, and the molar ratio of the reactants and catalyst.

For the cyclization step using phosphorus oxychloride, the reaction is typically carried out in an inert solvent. The temperature is a critical parameter, with studies on related 1,3,4-thiadiazole syntheses indicating that optimal temperatures can vary. For instance, in the POCl3-assisted synthesis of other 2-amino-1,3,4-thiadiazole derivatives, reaction temperatures have been explored to improve regioselectivity and yield. researchgate.net

The molar ratio of the thiosemicarbazide intermediate to the cyclizing agent (e.g., POCl3) is another crucial factor. An excess of the cyclizing agent may be employed to ensure complete conversion, but this can also lead to the formation of byproducts and complicate the purification process. Therefore, careful optimization of this ratio is necessary to achieve the highest possible yield of the desired product.

| Parameter | Condition | Effect on Yield |

| Reactant | 1-Chloroacetyl-thiosemicarbazide | Starting material for cyclization |

| Cyclizing Agent | Phosphorus oxychloride (POCl3) | Promotes ring closure |

| Solvent | Inert solvents (e.g., Dichloromethane, Chloroform) | Provides a reaction medium |

| Temperature | Varies (often elevated) | Influences reaction rate and selectivity |

| Reactant Ratio | Optimized molar ratios | Crucial for maximizing yield and minimizing byproducts |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds, including 1,3,4-thiadiazoles, is a growing area of research aimed at reducing the environmental impact of chemical processes. researchgate.netnanobioletters.commdpi.com While specific studies focusing solely on the green synthesis of this compound are not extensively reported, general green approaches for the synthesis of 1,3,4-thiadiazole derivatives can be considered.

These approaches often focus on the use of more environmentally benign solvents, alternative energy sources to reduce reaction times and energy consumption, and the use of catalysts that can be recycled and reused. For instance, microwave-assisted organic synthesis (MAOS) has been shown to be an effective green technique for the synthesis of some 1,3,4-thiadiazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. nanobioletters.com The use of ultrasound has also been explored as a green method for promoting the synthesis of thiadiazole derivatives. nanobioletters.com

Furthermore, the development of one-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, aligns with the principles of green chemistry by reducing solvent usage and waste generation. encyclopedia.pub The use of solid-supported reagents and catalysts can also facilitate easier product purification and catalyst recycling. Exploring these green alternatives for the synthesis of this compound could lead to more sustainable and efficient manufacturing processes.

Chemical Reactivity and Derivatization Strategies of 2 Chloromethyl 1,3,4 Thiadiazole

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chlorine atom in the chloromethyl group of 2-(chloromethyl)-1,3,4-thiadiazole is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of functional groups.

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Thiadiazole Amines)

The reaction of this compound with various amines and thiadiazole amines is a common strategy for synthesizing novel derivatives. The lone pair of electrons on the nitrogen atom of the nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond.

For instance, the reaction with primary and secondary amines leads to the formation of the corresponding aminomethyl-1,3,4-thiadiazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The reactivity of the amine group can be influenced by the substituents on the thiadiazole ring. For example, 2-amino-1,3,4-thiadiazole (B1665364) can be synthesized from thiosemicarbazide (B42300) and carboxylic acids using reagents like polyphosphate ester (PPE). researchgate.netnih.govmdpi.com The free amine group in these compounds is highly reactive and can be a scaffold for further derivatization. nih.govresearchgate.net

Derivatives of 2-amino-1,3,4-thiadiazole are often synthesized through the cyclization of thiosemicarbazides. sbq.org.brnih.gov The resulting 2-amino-5-substituted-1,3,4-thiadiazoles can then be further modified. sbq.org.br

Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product | Reference |

| Primary Amine | 2-(Alkylaminomethyl)-1,3,4-thiadiazole | N/A |

| Secondary Amine | 2-(Dialkylaminomethyl)-1,3,4-thiadiazole | N/A |

| Thiadiazole Amine | Bis(1,3,4-thiadiazol-2-yl)methanamine | N/A |

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols, Thiosemicarbazides)

Sulfur nucleophiles, such as thiols and thiosemicarbazides, readily react with this compound to form new carbon-sulfur bonds. The reaction with thiols, in the presence of a base, yields thioether derivatives. This reaction is a versatile method for introducing a variety of sulfur-containing functionalities.

Thiosemicarbazides can also act as nucleophiles, with the sulfur atom attacking the chloromethyl group. These reactions can lead to the formation of more complex heterocyclic systems. The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often starts from thiosemicarbazide precursors which undergo cyclization. sbq.org.brnih.gov For example, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) can be functionalized to produce various thioether-linked derivatives.

Table 2: Examples of Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Product | Reference |

| Thiol (R-SH) | 2-(Alkylthiomethyl)-1,3,4-thiadiazole | |

| Thiosemicarbazide | 2-((Thiosemicarbazidomethyl)thio)-1,3,4-thiadiazole | sbq.org.brnih.gov |

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)

Oxygen-based nucleophiles, including alcohols and phenols, can react with this compound to form ether linkages. These reactions are typically carried out under basic conditions to deprotonate the alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile. The resulting ether derivatives are valuable intermediates in the synthesis of various compounds. The reaction of related pyridinium (B92312) salts with alcohols can lead to the formation of alkoxybutadienyl 1,2,4-oxadiazoles. nih.gov

Table 3: Examples of Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Product | Reference |

| Alcohol (R-OH) | 2-(Alkoxymethyl)-1,3,4-thiadiazole | N/A |

| Phenol (Ar-OH) | 2-(Phenoxymethyl)-1,3,4-thiadiazole | N/A |

Sommelet Reaction for Aldehyde Functionalization

The Sommelet reaction provides a method for converting the chloromethyl group of this compound into a formyl group (-CHO), thus forming 2-formyl-1,3,4-thiadiazole derivatives. farmaciajournal.comresearchgate.net This transformation involves two key steps. First, the chloromethyl compound reacts with hexamethylenetetramine (urotropine) to form a quaternary ammonium (B1175870) salt. farmaciajournal.comwikipedia.org In the second step, this salt is hydrolyzed, typically with aqueous acid, to yield the corresponding aldehyde. farmaciajournal.comwikipedia.org This reaction is a valuable tool for introducing an aldehyde functionality, which can then participate in a wide range of subsequent chemical transformations. The yields for the synthesis of 2-R-5-formyl-1,3,4-thiadiazole derivatives via the Sommelet reaction have been reported to be in the range of 65-69%. farmaciajournal.com

Reactivity of the 1,3,4-Thiadiazole Ring System with the Chloromethyl Substituent

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. chemicalbook.com This electronic nature influences its reactivity.

Modifications at the Ring Carbon Atoms (C-2 and C-5 positions)

The carbon atoms at the C-2 and C-5 positions of the 1,3,4-thiadiazole ring are electron-deficient and thus susceptible to nucleophilic attack. chemicalbook.comresearchgate.net This makes nucleophilic substitution of leaving groups at these positions a facile process. chemicalbook.com Conversely, the ring is generally inert towards electrophilic substitution. chemicalbook.comresearchgate.net

The presence of the chloromethyl group at the C-2 position influences the reactivity of the C-5 position. For example, it is possible to synthesize 2-R-5-chloromethyl-1,3,4-thiadiazoles through the cyclization of intermediary thiosemicarbazides. jocpr.com This indicates that the C-5 position can be substituted prior to or after the introduction of the chloromethyl group. The synthesis of various 2,5-disubstituted-1,3,4-thiadiazoles is a common strategy in medicinal chemistry. gavinpublishers.commdpi.comresearchgate.netnih.gov

Reactivity of Halogens Attached to the Ring Carbon Atom (if applicable)

The reactivity of a halogen substituent on a 1,3,4-thiadiazole ring is fundamentally determined by its position. When a halogen, such as chlorine, is attached directly to a carbon atom of the thiadiazole ring (e.g., in 2-chloro-1,3,4-thiadiazole), it exhibits significant reactivity towards nucleophiles. The electron-withdrawing nature of the two nitrogen atoms in the ring decreases the electron density at the carbon atoms, making them susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgnih.gov This allows for the facile displacement of the ring-bound halogen by a variety of nucleophiles, a common strategy for introducing diverse functional groups onto the thiadiazole core. rsc.org

However, in the case of this compound, the chlorine atom is not directly attached to the aromatic ring. Instead, it is part of a methyl group substituent. This structural arrangement drastically changes its reactivity profile. The chloromethyl group functions as a reactive electrophilic site, analogous to benzylic halides. The chlorine atom is readily displaced by nucleophiles via an SN2 mechanism. This high reactivity is the primary pathway for the derivatization of this compound and is distinct from the SNAr reactions seen with halogens directly bonded to the ring.

Construction of Fused and Bridged Heterocyclic Systems Utilizing this compound

The reactive nature of the chloromethyl group is a key feature that can be exploited for the synthesis of complex bicyclic and polycyclic heterocyclic systems. While direct cyclization reactions starting from this compound are specific, established synthetic routes for analogous fused systems, such as 1,3,4-thiadiazolo[3,2-a]pyrimidines, provide a clear blueprint for its potential applications.

A common and powerful method for constructing the 1,3,4-thiadiazolo[3,2-a]pyrimidine core involves the cyclocondensation of a 2-amino-1,3,4-thiadiazole derivative with a 1,3-dielectrophilic species, such as a β-ketoester or its equivalent. prepchem.comnih.gov This reaction proceeds through an initial attack of the exocyclic amino group, followed by cyclization involving one of the ring nitrogen atoms.

A pertinent example is the synthesis of 7-chloromethyl-2-methylthio-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-5-one. This compound is prepared by reacting 5-methylthio-2-amino-1,3,4-thiadiazole with ethyl 4-chloroacetoacetate in the presence of polyphosphoric acid. prepchem.com In this case, the chloromethyl group is introduced as part of the β-dicarbonyl reactant, resulting in a fused thiadiazole system that possesses the reactive chloromethyl handle for further transformations. prepchem.com

This strategy highlights how the chloromethyl functionality can be incorporated into a fused system, which can then be used for subsequent derivatization. For instance, the resulting chloromethyl-substituted thiadiazolopyrimidine can react with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, a key intermediate for Wittig-type reactions. prepchem.com This demonstrates a two-step approach: first, the construction of the fused heterocyclic framework, and second, the utilization of the chloromethyl group's reactivity to introduce further complexity.

Advanced Synthetic Transformations for Tailored Derivatives

The primary route for the derivatization of this compound and its fused analogues involves the nucleophilic substitution of the chloride ion. This SN2 reaction is highly efficient with a wide range of nucleophiles, enabling the synthesis of a large library of tailored derivatives. The thiadiazole moiety, being relatively stable, can tolerate diverse reaction conditions, making this a robust method for structural modification.

Common transformations include reactions with:

Sulfur Nucleophiles: Thiols and thiophenols react readily to form the corresponding thioethers.

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles, can be alkylated to produce substituted aminomethyl derivatives.

Oxygen Nucleophiles: Alcohols and phenols can be used to synthesize ether derivatives, typically under basic conditions.

Phosphorus Nucleophiles: As demonstrated in the synthesis of a Wittig reagent precursor, triarylphosphines react to form stable phosphonium salts. prepchem.com

The table below summarizes representative transformations of the chloromethyl group attached to a thiadiazole system, illustrating the breadth of accessible derivatives.

| Nucleophile/Reagent | Reagent Class | Product Class | Reference |

| Triphenylphosphine | Phosphorus Nucleophile | Phosphonium Salt | prepchem.com |

| Thiophenols | Sulfur Nucleophile | Aryl Thioether | |

| Amines (Primary/Secondary) | Nitrogen Nucleophile | Substituted Amine | |

| Alcohols/Phenols | Oxygen Nucleophile | Ether | |

| Sodium Azide | Nitrogen Nucleophile | Azide | |

| Potassium Cyanide | Carbon Nucleophile | Nitrile |

These transformations underscore the utility of this compound as a versatile intermediate. The ability to easily introduce various functional groups allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for applications in drug discovery and materials science.

Elucidation of Molecular Structure of 2 Chloromethyl 1,3,4 Thiadiazole and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides valuable information about the hydrogen atoms within a molecule. For 2-(chloromethyl)-1,3,4-thiadiazole, the ¹H NMR spectrum is expected to show distinct signals for the protons of the chloromethyl group and the proton on the thiadiazole ring.

In derivatives of 1,3,4-thiadiazole (B1197879), the chemical shifts of protons are influenced by the nature of the substituents. For instance, in a series of 1,3,4-thiadiazole derivatives, the signal for the N-H proton was observed in the region of 10.51–10.55 ppm as a singlet, while the S-CH₂ protons were observed at 4.69–5.01 ppm as a singlet peak. nih.gov Aromatic protons in these derivatives typically resonate between 7.23 and 8.27 ppm. dergipark.org.tr

In another study involving 1,3,4-thiadiazole derivatives, the N-H proton of the thiadiazole ring resonated at δH 7.89 ppm. mdpi.com The aliphatic region of the spectrum for an N-ethyl derivative showed signals at δH 1.15 and 3.24–3.28 ppm, corresponding to the ethyl protons. mdpi.com For a series of 2-(ω-bromoalkylthio)-5-methyl-1,3,4-thiadiazoles, the proton NMR spectra followed a characteristic pattern, with the chemical shifts of the methylene (B1212753) groups connected to sulfur being a key diagnostic feature. mdpi.com

The following table summarizes representative ¹H NMR data for derivatives of 1,3,4-thiadiazole:

| Compound Type | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| 1,3,4-Thiadiazole Derivatives nih.gov | N-H | 10.51–10.55 | Singlet |

| 1,3,4-Thiadiazole Derivatives nih.gov | S-CH₂ | 4.69–5.01 | Singlet |

| 1,3,4-Thiadiazole Derivatives dergipark.org.tr | Aromatic Protons | 7.23–8.27 | Multiplet |

| N-ethyl-1,3,4-thiadiazole Derivative mdpi.com | N-H | 7.89 | Singlet |

| N-ethyl-1,3,4-thiadiazole Derivative mdpi.com | Ethyl -CH₃ | 1.15 | Triplet |

| N-ethyl-1,3,4-thiadiazole Derivative mdpi.com | Ethyl -CH₂ | 3.24–3.28 | Quartet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In this compound, distinct signals are expected for the carbon of the chloromethyl group and the two carbons of the thiadiazole ring.

For various 1,3,4-thiadiazole derivatives, the chemical shifts of the carbon atoms provide insight into the electronic environment within the molecule. For example, in a series of synthesized 1,3,4-thiadiazole compounds, the carbon atom adjacent to the secondary amine (C11) was shifted downfield, with its signal located between 163.77 and 169.01 ppm, while the C10 atom was observed at 159.56–162.90 ppm. dergipark.org.tr

In another study, the ¹³C NMR spectrum of an N-ethyl-1,3,4-thiadiazole derivative showed signals for the ethyl group at δC 14.12 and 40.04 ppm. mdpi.com The spectrum also confirmed the disappearance of signals related to C=O and C=S groups from the starting materials. mdpi.com For 2,5-bis(chloromethyl)-1,3,4-oxadiazole, a related compound, the carbon of the chloromethyl group resonates at 32.75 ppm, while the oxadiazole ring carbon appears at 163.70 ppm. mdpi.com

The following table presents representative ¹³C NMR data for 1,3,4-thiadiazole and related derivatives:

| Compound Type | Carbon Atom | Chemical Shift (δ, ppm) |

| 1,3,4-Thiadiazole Derivative dergipark.org.tr | C11 (adjacent to secondary amine) | 163.77–169.01 |

| 1,3,4-Thiadiazole Derivative dergipark.org.tr | C10 | 159.56–162.90 |

| N-ethyl-1,3,4-thiadiazole Derivative mdpi.com | Ethyl -CH₃ | 14.12 |

| N-ethyl-1,3,4-thiadiazole Derivative mdpi.com | Ethyl -CH₂ | 40.04 |

| 2,5-Bis(chloromethyl)-1,3,4-oxadiazole mdpi.com | -CH₂Cl | 32.75 |

| 2,5-Bis(chloromethyl)-1,3,4-oxadiazole mdpi.com | Oxadiazole Ring Carbon | 163.70 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing connectivity between atoms in a molecule.

COSY experiments identify proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

HMQC (or its more modern equivalent, HSQC - Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the molecular framework, especially in complex derivatives.

In the structural elucidation of 1,3,4-thiadiazole derivatives, 2D NMR is crucial for unambiguous assignment of ¹H and ¹³C signals. nih.govmdpi.comnih.gov For instance, in one study, the recognition of the C2 carbon of the thiadiazole ring prompted the identification of the C5 carbon through the absence of any HMBC long-range coupling, as expected for an isolated carbon far from any protons. nih.gov These techniques are instrumental in confirming the substitution patterns on the thiadiazole ring and the structure of attached side chains.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For 1,3,4-thiadiazole derivatives, characteristic IR absorption bands can be observed. For example, N-H stretching vibrations are typically seen in the range of 3244 to 3265 cm⁻¹. nih.gov The stretching band for a C=O group, if present as a substituent, is observed between 1637 and 1689 cm⁻¹. nih.gov The formation of the 1,3,4-thiadiazole ring itself is indicated by a strong and sharp band around 1630 cm⁻¹, which is characteristic of the heterocyclic -C=N- stretch. nih.gov

In a study of 2-amino-5-ethyl-1,3,4-thiadiazole, IR spectroscopy showed bands at 3290, 2980, and 2780 cm⁻¹. nih.gov Another investigation of 1,3,4-thiadiazole derivatives reported N-H bending vibrations of an amine group at approximately 1600 cm⁻¹. nih.gov

The following table summarizes key IR absorption bands for 1,3,4-thiadiazole derivatives:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch nih.gov | 3244–3265 |

| C=O Stretch nih.gov | 1637–1689 |

| -C=N- Stretch (Thiadiazole Ring) nih.gov | ~1630 |

| N-H Bend (Amine) nih.gov | ~1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in an approximate 3:1 ratio).

In studies of 1,3,4-thiadiazole derivatives, mass spectrometry is routinely used to confirm the molecular mass of the synthesized compounds. nih.govmdpi.comnih.gov For example, in one study, all target compounds gave rise to a molecular ion peak [M+H]⁺ in the LC-MS system, which confirmed the calculated mass data. nih.gov

The fragmentation patterns observed in the mass spectrum can provide valuable structural information. The fragmentation of 1,2,4-thiadiazole (B1232254) derivatives has been shown to be systematic, with the substitution pattern influencing the fragmentation routes. nih.gov For a series of 1,3,4-thiadiazole-derived ligands, tandem mass spectrometry revealed similar fragmentation patterns, with the loss of acetyl moieties being an initial fragmentation step for acetylated compounds. nih.gov Further fragmentation involved the degradation of the thiadiazole ring, leading to the formation of characteristic fragment ions. nih.gov

Predicted mass spectral data for this compound from PubChemLite is shown in the table below: uni.lu

| Adduct | m/z |

| [M+H]⁺ | 134.97783 |

| [M+Na]⁺ | 156.95977 |

| [M-H]⁻ | 132.96327 |

| [M]⁺ | 133.97000 |

X-ray Crystallography for Definitive Solid-State Structural Analysis

In a study of two organic salts based on 1,3,4-thiadiazole derivatives, single-crystal X-ray analysis established their structures. nih.gov For one of the compounds, the ethyl unit of the 2-amino-5-ethyl-1,3,4-thiadiazol-3-ium cation was found to be almost in the same plane as the thiadiazole ring. nih.gov

The crystal structures of several other 1,3,4-thiadiazole derivatives have also been reported, providing valuable insights into their molecular geometry. mdpi.commdpi.commdpi.com For example, the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one showed a near-planar 1,3,4-thiadiazole ring. mdpi.com

The following table presents selected crystallographic data for a related thiazole (B1198619) compound:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2-Chloro-5-(chloromethyl)-1,3-thiazole nih.gov | Monoclinic | P2₁/c | 4.2430 | 17.151 | 9.1640 | 96.82 |

Computational and Theoretical Investigations of 2 Chloromethyl 1,3,4 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the fundamental properties of 2-(chloromethyl)-1,3,4-thiadiazole at the atomic level.

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Geometry

A study on related thiadiazole derivatives has shown that the annelated thiadiazole ring influences the geometry of the coordination cavity in metal complexes, causing a shift in electron density towards the electron-withdrawing nitrogen atoms. mdpi.com This, in turn, affects the bond lengths and angles within the molecule. mdpi.com

HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and reactivity. irjweb.com

A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov This analysis helps in predicting how this compound and its derivatives will interact with other molecules. For example, a lower energy gap might suggest greater potential for biological activity. nih.gov

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as:

Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system. ajchem-a.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution. irjweb.com A higher hardness value indicates lower reactivity. irjweb.com

Chemical Softness (S): The reciprocal of hardness, a higher softness value points to higher reactivity. irjweb.com

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. ajchem-a.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ajchem-a.com

These descriptors provide a quantitative basis for comparing the reactivity of different thiadiazole derivatives. irjweb.comajchem-a.com

Table 1: Key Reactivity Descriptors and their Significance

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. irjweb.comnih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape. ajchem-a.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; higher values mean lower reactivity. irjweb.com |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; higher values indicate greater reactivity. irjweb.com |

| Electronegativity (χ) | -μ | Measures the ability to attract electrons. ajchem-a.com |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the electrophilic nature of a molecule. ajchem-a.com |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)

Quantum chemical calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation. epstem.net Theoretical calculations of infrared (IR) vibrational frequencies can help in the assignment of experimental IR spectra, providing a deeper understanding of the molecular vibrations. epstem.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These predicted chemical shifts are valuable for confirming the structure of newly synthesized compounds. epstem.net The use of time-dependent DFT (TD-DFT) allows for the simulation and interpretation of electronic absorption spectra, providing insights into the electronic transitions within the molecule. mdpi.comnih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Insights

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov For this compound and its derivatives, MD simulations can provide valuable insights into their conformational flexibility and how they interact with their environment, such as a biological target. nih.govnih.gov

These simulations can reveal the stability of different conformations and the energetic barriers between them. By simulating the molecule in a relevant environment (e.g., in a solvent or interacting with a protein), researchers can gain a more realistic understanding of its behavior. nih.govnih.gov For instance, MD simulations can be used to study the stability of a ligand-protein complex, which is crucial in drug design. nih.govnih.gov

Cheminformatics and Quantitative Structure-Reactivity Relationships (QSRR)

Cheminformatics involves the use of computational methods to analyze chemical data. In the context of this compound, cheminformatics tools can be used to build databases of related compounds and their properties.

Quantitative Structure-Reactivity Relationships (QSRR) are a key aspect of cheminformatics. QSRR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. nih.govdoi.org These models use molecular descriptors (numerical representations of molecular properties) to predict the reactivity of new, unsynthesized compounds. doi.org For example, a QSRR model could be developed to predict the inhibitory activity of thiadiazole derivatives against a specific enzyme based on descriptors like molecular weight, logP, and electronic properties. nih.govnih.gov

In Silico Approaches for Molecular Design of Novel this compound Derivatives

The insights gained from quantum chemical calculations, MD simulations, and QSRR studies are invaluable for the in silico design of novel this compound derivatives with desired properties. nih.gov By understanding the structure-activity relationships, chemists can rationally design new molecules with enhanced activity or other improved characteristics. mdpi.com

For example, if computational studies reveal that a particular region of the molecule is crucial for binding to a biological target, new derivatives can be designed with modifications in that region to improve binding affinity. mdpi.com Virtual screening, a computational technique that involves docking large libraries of compounds into a target protein's active site, can be used to identify promising new thiadiazole derivatives for further experimental investigation. nih.govnih.gov This in silico approach significantly accelerates the drug discovery process by prioritizing compounds that are most likely to be active.

Role As a Synthetic Intermediate and Scaffold in Chemical Design

Applications as a Building Block for Diverse Heterocyclic Systems

The utility of 2-(chloromethyl)-1,3,4-thiadiazole as a synthetic precursor is primarily due to the reactivity of its chloromethyl group. This group is an excellent electrophile, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 1,3,4-thiadiazole (B1197879) moiety into a wide array of molecular structures. nih.gov Chemists have exploited this reactivity to construct various larger and more complex heterocyclic systems.

For instance, the chloromethyl group can readily react with amines, thiols, and other nucleophiles to forge new carbon-nitrogen or carbon-sulfur bonds, leading to the formation of new derivatives. nih.govmdpi.com This straightforward functionalization is a cornerstone of its application. Synthetic methods often involve the cyclization of thiosemicarbazide (B42300) precursors to form the thiadiazole ring, followed by reactions at the chloromethyl position. encyclopedia.pubosti.govmdpi.com

Research has demonstrated the synthesis of various heterocyclic compounds starting from thiadiazole intermediates. These include creating new 1,2,4-triazole (B32235) and 1,3,4-thiadiazole derivatives through the cyclization of acylthiosemicarbazides in either basic or acidic media. researchgate.net The 1,3,4-thiadiazole scaffold itself is a key component in numerous compounds with significant biological activities, serving as a structural subunit in many products. mdpi.com Its role as a bioisostere for pyrimidine (B1678525) enables derivatives to interfere with biological processes like DNA replication. amanote.comeurjchem.com The synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which can be further functionalized, is a common strategy in developing new bioactive molecules. afirm-group.com

Development of Functional Organic Materials

The unique electronic and thermal properties of the 1,3,4-thiadiazole ring make it a valuable component in the design of advanced organic materials. researchgate.net Its derivatives have been explored for applications ranging from polymer stabilization to the creation of novel optoelectronic materials.

Derivatives of 1,3,4-thiadiazole have been successfully employed as photostabilizers for polymers like polyvinyl chloride (PVC). nih.gov These additives protect the polymer from degradation caused by ultraviolet (UV) light, which can otherwise lead to discoloration, brittleness, and loss of mechanical properties. nih.govmdpi.com The stabilizing effect of thiadiazole derivatives is attributed to their high thermal stability and antioxidative properties. researchgate.net

One study synthesized derivatives of (5-Amino-1,3,4-thiadiazole-2-yl)phenol and incorporated them into PVC films. nih.gov The efficacy of these compounds as photostabilizers was evaluated by irradiating the films and monitoring the rate of photodegradation. A key metric for this assessment was the measurement of the carbonyl index (Ico) from FTIR spectra, which tracks the formation of carbonyl groups—a primary indicator of polymer degradation. The results showed that the thiadiazole additives effectively reduced the rate of photodegradation. nih.gov Schiff bases derived from 1,3,4-thiadiazoles have also been noted for their role as polymer stabilizers. mdpi.com

The reactive nature of this compound facilitates its direct incorporation into polymer structures. A notable example is the modification of PVC, where the chlorine atoms on the polymer backbone are displaced by a 1,3,4-thiadiazole-containing moiety in a nucleophilic substitution reaction. This process grafts the heterocyclic unit onto the polymer, creating a new material with altered properties, including potentially enhanced thermal stability and antimicrobial activity. nih.gov

Furthermore, thiadiazole units are incorporated into the main chain of copolymers to create functional materials for electronics. For example, copolymers containing fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units have been synthesized via Suzuki coupling polymerization. researchgate.net These donor-acceptor (D-A) copolymers are designed for optoelectronic applications, where the electron-deficient nature of the thiadiazole unit plays a crucial role in the material's electronic properties. researchgate.net

Applications in Agrochemical Research and Development

The 1,3,4-thiadiazole scaffold is a recognized "toxophore" and is present in several commercial pesticides. evitachem.com Its derivatives have been extensively investigated for a range of biocidal activities, including fungicidal, herbicidal, and insecticidal properties. evitachem.comnih.govnih.gov

In the quest for new agricultural fungicides, the 1,3,4-thiadiazole core is a frequent starting point for structural design. nih.gov Research has focused on synthesizing and evaluating various derivatives to establish structure-activity relationships (SAR). For example, a study on phenazine-1-carboxamide (B1678076) conjugates with 1,3,4-thiadiazole revealed that the introduction of electron-donating groups on an attached phenyl ring enhanced fungicidal activity. nih.gov The position of substituents was also found to be critical, with ortho-substituted derivatives often showing superior bioactivity against fungi like Fusarium graminearum. nih.gov

The following table summarizes the in-vitro fungicidal activity of selected phenazine-1-carboxamide derivatives containing a 1,3,4-thiadiazole ring against various plant pathogens.

| Compound | Substituent (R) | Target Fungus | EC₅₀ (µg/mL) |

| I8 | 2-OCH₃ | Fusarium graminearum | 33.25 |

| I22 | 2-OCH₃ | Fusarium graminearum | 46.52 |

| PCA | (Control) | Fusarium graminearum | 128.54 |

| I8 | 2-OCH₃ | Phytophthora infestans | >200 |

| I22 | 2-OCH₃ | Phytophthora infestans | >200 |

| Note: Compound I22 contains a 1,3,4-oxadiazole (B1194373) ring instead of a thiadiazole ring. | |||

| Data sourced from He et al., 2021. nih.gov |

These results highlight how strategic modifications to the scaffold can lead to agents with potency significantly greater than the parent compound, PCA. nih.gov

Investigation of Molecular Mechanisms of Action in Biological Systems (in vitro, at the molecular and cellular level, not clinical)

Understanding the molecular mechanisms by which 1,3,4-thiadiazole derivatives exert their biological effects is crucial for rational drug design. In vitro studies have unveiled several modes of action at the cellular and molecular levels.

A primary antifungal mechanism for some thiadiazole derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. evitachem.com Molecular docking studies have suggested that these compounds can interact with the 14-α-sterol demethylase enzyme, disrupting the membrane's integrity and function. evitachem.com Other fungicidal derivatives operate by inducing the production of endogenous reactive oxygen species (ROS). This leads to lipid peroxidation and the release of cellular contents, ultimately compromising the integrity of the fungal cell membrane. mdpi.com Yet another mechanism involves the disruption of cell wall biogenesis by weakening the interactions between β(1→3) and β(1→6) glucans, which impairs cell wall integrity without affecting ergosterol levels.

In the context of anticancer activity, 1,3,4-thiadiazole derivatives have been shown to employ multiple pathways. Some compounds induce apoptosis (programmed cell death) by activating caspases and inhibiting key cell signaling pathways, such as the extracellular signal-regulated kinase (ERK1/2) pathway. nih.govamanote.com Other derivatives function as potent inhibitors of specific enzymes crucial for cancer progression, like vascular endothelial growth factor receptor 2 (VEGFR-2). Inhibition of VEGFR-2 can lead to cell cycle arrest, preventing cancer cells from proliferating.

The table below summarizes findings from several in vitro studies on the mechanisms of action for various 1,3,4-thiadiazole derivatives.

| Derivative Type | Biological Activity | Molecular Mechanism | Target Organism/Cell Line |

| 1,3,4-Thiadiazole-Thiol | Antifungal | Inhibition of ergosterol biosynthesis via 14-α-sterol demethylase. evitachem.com | Candida species |

| Flavonol-Thiadiazole | Antifungal | Induction of ROS, leading to membrane lipid peroxidation. mdpi.com | Botrytis cinerea |

| Benzene-diol-Thiadiazole | Antifungal | Disruption of cell wall biogenesis (chitin and β-glucan). | Candida albicans |

| Dihydro-Thiadiazole | Anticancer | Inhibition of VEGFR-2, leading to cell cycle arrest and apoptosis. | MCF-7, HepG2 |

| Amino-Thiadiazole | Anticancer | Inhibition of ERK1/2 signaling pathway, inducing cell cycle arrest. amanote.com | A549 lung carcinoma |

| Phenyl-Thiadiazole | Anticancer | Induction of apoptosis via caspase activation. nih.gov | Cancer cell lines |

These studies underscore the ability of the 1,3,4-thiadiazole scaffold to interact with a diverse range of biological targets, confirming its status as a privileged structure in the development of new therapeutic and agrochemical agents.

Enzyme Inhibition Studies

Derivatives of 1,3,4-thiadiazole have been investigated for their inhibitory activity against a range of enzymes, including:

Carbonic Anhydrases (CAs): Certain 1,3,4-thiadiazole derivatives have shown potent inhibitory activity against cytosolic human carbonic anhydrase isoforms I and II (hCA I and hCA II). mdpi.com

Cyclooxygenases (COXs): Some derivatives have demonstrated selective inhibition of COX-1 over COX-2. For instance, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide was identified as a potent and selective COX-1 inhibitor. researchgate.net

Monoamine Oxidases (MAOs): Fused thiadiazole systems have been identified as potential lead compounds for novel monoamine oxidase inhibitors. researchgate.netd-nb.info

Tyrosine Kinases: The Bcr-Abl tyrosine kinase, implicated in chronic myelogenous leukemia, has been a target for 1,3,4-thiadiazole-based inhibitors. nih.gov

Other Enzymes: The inhibitory potential of thiadiazole derivatives extends to other enzymes like nucleotide pyrophosphatases (NPPs), alkaline phosphatases (APs), and ectonucleoside triphosphate diphosphohydrolases (NTPDs). d-nb.info

The synthesis of these inhibitors often involves the reaction of the chloromethyl group with various nucleophiles to introduce diverse functionalities, thereby modulating the compound's affinity and selectivity for the target enzyme. For example, a series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and showed good analgesic and anti-inflammatory activities, which are often linked to enzyme inhibition. nih.gov

Table 1: Enzyme Inhibition by 1,3,4-Thiadiazole Derivatives

| Enzyme Target | Example Derivative Class | Key Findings |

| Carbonic Anhydrases (hCA I, hCA II) | 1,3,4-Thiadiazole derivatives | Potent inhibition of cytosolic isoforms. mdpi.com |

| Cyclooxygenase-1 (COX-1) | 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide | Selective inhibition compared to COX-2. researchgate.net |

| Monoamine Oxidases (MAO-A, MAO-B) | Fused thiadiazole heterocycles | Identified as potential lead compounds for MAO inhibitors. researchgate.netd-nb.info |

| Bcr-Abl Tyrosine Kinase | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Showed selective activity against the Bcr-Abl positive K562 cell line. nih.gov |

| Nucleotide Pyrophosphatases (NPPs) | Annulated thiadiazoles | Demonstrated inhibitory activity. d-nb.info |

Ligand-Receptor Binding Investigations

The 1,3,4-thiadiazole scaffold is instrumental in designing ligands for various receptors. The ability to easily modify the structure by reacting the chloromethyl group allows for the exploration of structure-activity relationships (SAR) and the optimization of binding affinity and selectivity.

A notable example is the development of antagonists for the human adenosine (B11128) A3 receptor. nih.gov By synthesizing derivatives of 3-(4-methoxyphenyl)-5-aminothiadiazole, researchers were able to achieve subnanomolar affinity. nih.gov Molecular modeling studies suggested that specific interactions, such as hydrogen bonding between the ligand and key amino acid residues in the receptor's binding pocket, were crucial for the observed high affinity and selectivity. nih.gov

Furthermore, 1,3,4-thiadiazole derivatives have been investigated as potential modulators of the hepatocyte growth factor receptor (c-Met), a target in cancer therapy. jcdr.net Computational analysis, including molecular docking, has been used to predict and rationalize the binding of these compounds to the c-Met receptor, identifying key pharmacophore features necessary for activity. jcdr.net

The versatility of the this compound intermediate allows for the synthesis of a diverse library of compounds for screening against various receptors. This approach is central to modern drug discovery, where the goal is to identify potent and selective ligands.

Structure-Mechanism Relationships at the Molecular Level

Understanding the relationship between a molecule's structure and its biological mechanism of action is a fundamental goal in medicinal chemistry. The this compound scaffold provides a valuable platform for such investigations.

By systematically modifying the substituents on the thiadiazole ring and observing the resulting changes in biological activity, researchers can deduce critical structure-activity relationships (SAR). For instance, in the development of adenosine A3 receptor antagonists, the introduction of a methoxy (B1213986) group on the phenyl ring and N-acetyl or propionyl groups on the amino-thiadiazole template led to a significant increase in binding affinity. nih.gov

Molecular modeling and X-ray crystallography are powerful tools used to elucidate these relationships at the molecular level. mdpi.com Docking studies can predict the binding mode of a ligand within a receptor's active site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov For example, in the case of Bcr-Abl kinase inhibitors, molecular modeling simulations revealed the important role of a nitrothiazole moiety in anchoring the inhibitor within the enzyme's binding site. nih.gov

The study of fused thiadiazole systems has also provided insights into structure-mechanism relationships. The combination of cyclization reactions and cross-coupling reactions has enabled the synthesis of complex heterocyclic structures with potent inhibitory activities against various enzymes. d-nb.info Experimental and computational studies of these compounds have helped to identify privileged core structures and lead compounds for further development. d-nb.info

Conclusion and Future Research Directions

Summary of Key Achievements in the Synthesis and Reactivity of 2-(Chloromethyl)-1,3,4-thiadiazole

The compound this compound has proven to be a valuable and versatile building block in heterocyclic chemistry. Key achievements in its synthesis primarily involve the cyclization of thiosemicarbazide (B42300) derivatives. jocpr.comsbq.org.br For instance, a common route involves the reaction of thiosemicarbazides with monochloroacetyl chloride, leading to the formation of the this compound ring system. jocpr.com

The reactivity of this compound is dominated by the labile chloromethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to a diverse range of 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives. nih.gov The ability to easily displace the chlorine atom has been extensively exploited to create libraries of compounds for various applications.

Emerging Trends and Challenges in Thiadiazole Chemistry

Thiadiazole chemistry continues to be a vibrant area of research, with several emerging trends. tandfonline.comnih.govmdpi.com A significant trend is the development of more efficient and environmentally friendly synthetic methods, including one-pot syntheses and microwave-assisted reactions. researchgate.netencyclopedia.pub These approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous reagents. Furthermore, there is a growing interest in the synthesis of complex, polycyclic scaffolds that incorporate the thiadiazole ring, such as triazolothiadiazoles and thiazolothiadiazoles, to explore novel chemical space. thieme-connect.comnih.gov

Despite significant progress, challenges remain. One of the primary challenges is the development of selective and efficient methods for the functionalization of the thiadiazole ring itself, beyond the substituents. rsc.org The inherent aromaticity and stability of the thiadiazole ring can make direct C-H functionalization difficult. isres.org Overcoming this challenge will open up new avenues for creating novel thiadiazole derivatives with tailored properties. Another challenge lies in managing the regioselectivity during the synthesis of unsymmetrically substituted thiadiazoles. acs.org

Untapped Potential for Novel Chemical Transformations and Non-Biological Applications

While much of the research on this compound has focused on its utility in medicinal chemistry, there is significant untapped potential for novel chemical transformations and non-biological applications. The reactive chloromethyl group could be utilized in polymerization reactions to create novel thiadiazole-containing polymers with interesting material properties. These materials could find applications in areas such as organic electronics or as specialized coatings.

Furthermore, the thiadiazole ring is known to coordinate with metal ions, suggesting that this compound and its derivatives could serve as ligands for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting catalytic, sensing, or gas storage properties. The development of 1,3,4-thiadiazole derivatives with specific electronic and optical properties is another promising area for materials science. isres.org

Integration of Advanced Experimental and Computational Methodologies for Future Discoveries

The future of thiadiazole chemistry will undoubtedly be shaped by the integration of advanced experimental and computational methods. frontiersin.orgfrontiersin.org High-throughput experimentation (HTE) can accelerate the discovery of new reactions and the optimization of reaction conditions for the synthesis of thiadiazole derivatives. numberanalytics.comyoutube.com This can be particularly useful for exploring the vast chemical space made possible by the reactivity of this compound.

Computational chemistry, particularly density functional theory (DFT) calculations, is becoming an indispensable tool for understanding the reactivity and electronic properties of thiadiazole derivatives. rsc.org These computational studies can provide insights into reaction mechanisms, predict the properties of novel compounds, and guide the design of new synthetic targets. rsc.org The combination of computational modeling with experimental validation will be crucial for the rational design of new thiadiazole-based molecules with specific functions. nih.govmdpi.com This synergistic approach will enable researchers to more efficiently explore the potential of this compound and the broader class of thiadiazole compounds in both biological and materials science applications.

Q & A

Q. How can researchers address variability in reported IC₅₀ values for thiadiazole derivatives across studies?

- Methodological Answer :

- Standardization : Use common reference compounds (e.g., 5-fluorouracil for anticancer assays) and identical cell lines/passage numbers .

- Dosage Consistency : Pre-treat cells with serum-free media to synchronize growth cycles and reduce batch effects.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from ≥3 independent studies, adjusting for variables like solvent (DMSO vs. ethanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.